molecular formula C10H16N2O2 B11766201 1-tert-Butyl-3-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 682757-48-8

1-tert-Butyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11766201
CAS No.: 682757-48-8
M. Wt: 196.25 g/mol
InChI Key: WWNPFYPPWSSPBN-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group at the first position, an ethyl group at the third position, and a carboxylic acid group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The tert-butyl and ethyl substituents can be introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively. The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or aldehyde derivatives.

Industrial Production Methods: Industrial production of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves large-scale batch or continuous flow processes. These processes often utilize catalysts to enhance reaction efficiency and selectivity. The use of flow microreactor systems has been reported to improve the sustainability and versatility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Agricultural Applications

Fungicides : One of the primary applications of 1-tert-butyl-3-ethyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound has been identified as a precursor for synthesizing various fungicidal agents, particularly those targeting phytopathogenic fungi. Research indicates that derivatives of pyrazole compounds exhibit significant antifungal activity, outperforming traditional fungicides like boscalid in certain tests .

Case Study: Antifungal Activity

A study conducted on the antifungal properties of pyrazole derivatives demonstrated that compounds similar to this compound showed higher efficacy against several strains of fungi. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance antifungal potency .

Pharmaceutical Applications

Anticancer Agents : The compound has also been explored for its potential as an anticancer agent. Pyrazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth. For instance, compounds with similar structural motifs demonstrated significant inhibition rates against leukemia and central nervous system cancer cell lines .

Case Study: Anticancer Activity

In a study published by Güzel-Akdemir et al., several pyrazole derivatives were assessed for their anticancer activity. One compound exhibited an inhibition value of 84.19% against a leukemia cell line, indicating the potential therapeutic benefits of this class of compounds .

Material Science Applications

Polymer Chemistry : The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineInhibition (%)
1-tert-butyl-3-ethyl-pyrazoleAntifungalPhytopathogenic FungiHigher than boscalid
Pyrazole Derivative AAnticancerMOLT-4 (Leukemia)84.19
Pyrazole Derivative BAnticancerSF-295 (CNS)72.11

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The tert-butyl and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-(tert-Butyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group instead of an ethyl group.

    1-(tert-Butyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid: Contains an isopropyl group instead of an ethyl group.

The uniqueness of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .

Biological Activity

1-tert-butyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its pyrazole ring, which is known for diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with related compounds.

Chemical Structure and Synthesis

The compound features a tert-butyl group, an ethyl group, and a carboxylic acid functional group attached to the pyrazole ring. Its synthesis often involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions to yield high purity products.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibited significant inhibitory effects against several bacterial strains.
  • Anti-inflammatory Properties : Demonstrated potential in reducing inflammation in animal models.
  • Anticancer Effects : Shown to inhibit tumor cell proliferation in vitro.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound displays notable antimicrobial properties. For instance, it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Anti-inflammatory Effects

In a study assessing its anti-inflammatory potential, this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration leading to significant inhibition was found to be around 25 µM.

Anticancer Activity

The anticancer properties were evaluated using various cancer cell lines. Notably, the compound exhibited an IC50 value of approximately 30 µM in human breast cancer cells (MCF-7) and showed promise in inducing apoptosis through caspase activation pathways.

Activity Cell Line/Organism IC50/MIC Reference
AntimicrobialE. coli20 µg/mL
Anti-inflammatoryMacrophages25 µM
AnticancerMCF-730 µM

Comparative Studies

When compared with other pyrazole derivatives, such as 1-tert-butyl-3-methyl-1H-pyrazole derivatives, the 4-carboxylic acid variant displayed enhanced solubility and bioavailability which are crucial for therapeutic applications.

Case Studies

In a clinical context, compounds similar to this compound have been explored for their potential in treating hyperproliferative disorders. For example, one study highlighted its effectiveness in inhibiting tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.

Properties

CAS No.

682757-48-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-tert-butyl-3-ethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O2/c1-5-8-7(9(13)14)6-12(11-8)10(2,3)4/h6H,5H2,1-4H3,(H,13,14)

InChI Key

WWNPFYPPWSSPBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)O)C(C)(C)C

Origin of Product

United States

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